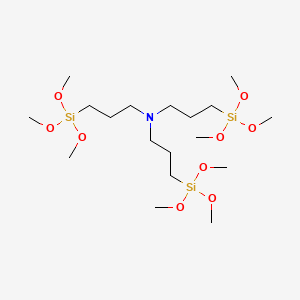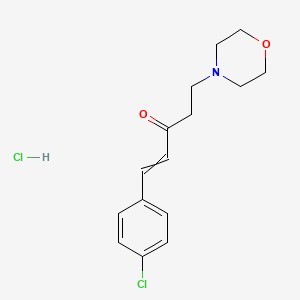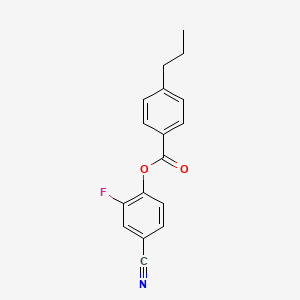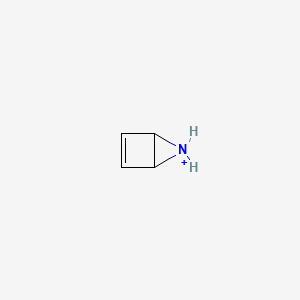
Pubchem_71414656
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pubchem_71414656 is a chemical compound listed in the PubChem database, which is a comprehensive resource for chemical information
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pubchem_71414656 involves specific reaction conditions and reagents. Detailed synthetic routes are typically documented in scientific literature and patents. For instance, the preparation of certain glucosamine salts involves reacting glucosamine hydrochloride with a metal sulfate in an aqueous solvent, followed by precipitation with a liquid precipitating agent .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable, often involving continuous flow processes and automated systems.
Análisis De Reacciones Químicas
Types of Reactions
Pubchem_71414656 can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an oxidized derivative of this compound, while substitution could result in a compound with a different functional group.
Aplicaciones Científicas De Investigación
Pubchem_71414656 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be involved in studies related to cellular processes and biochemical pathways.
Industry: It can be used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of Pubchem_71414656 involves its interaction with specific molecular targets and pathways. This could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Pubchem_71414656 can be found in databases like ChEMBL and KEGG Compound. These compounds may share structural similarities or functional properties.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of properties, which may include specific reactivity, stability, or biological activity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective .
Propiedades
Número CAS |
84316-23-4 |
|---|---|
Fórmula molecular |
C4H6N+ |
Peso molecular |
68.10 g/mol |
Nombre IUPAC |
5-azoniabicyclo[2.1.0]pent-2-ene |
InChI |
InChI=1S/C4H5N/c1-2-4-3(1)5-4/h1-5H/p+1 |
Clave InChI |
MSXYRMCVXRZUIV-UHFFFAOYSA-O |
SMILES canónico |
C1=CC2C1[NH2+]2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


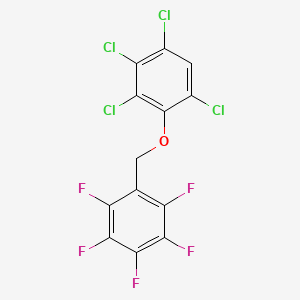
![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)

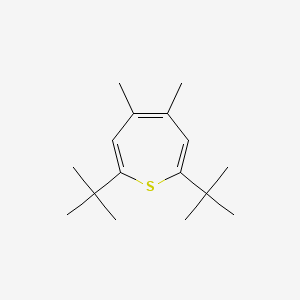
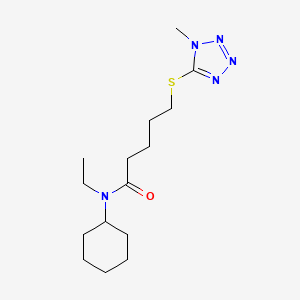
![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
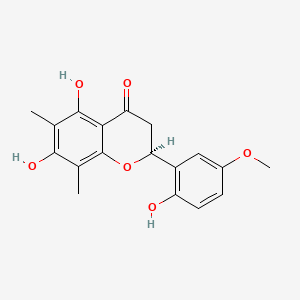
![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)
